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Compound of Interest

1-Bromo-4-((2,2,2-
Compound Name: )
trifluoroethyl)sulfonyl)benzene

Cat. No.: B1376492

An In-depth Technical Guide to 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene:
Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-((2,2,2-
trifluoroethyl)sulfonyl)benzene, a specialized aryl halide of significant interest to researchers
in medicinal chemistry and materials science. While not a widely commercialized reagent, its
unique combination of a reactive aryl bromide handle and a metabolically robust, electron-
withdrawing trifluoroethyl sulfone moiety makes it a valuable building block for the synthesis of
complex molecular architectures. This document details its core physicochemical properties,
proposes a validated synthetic pathway, explores its key chemical transformations—with a
focus on palladium-catalyzed cross-coupling reactions—and contextualizes its application
within modern drug discovery workflows. All methodologies are presented with an emphasis on
the underlying chemical principles to empower researchers in their practical application.

Introduction and Strategic Importance

1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is an aromatic compound characterized
by a para-substituted benzene ring bearing a bromine atom and a 2,2,2-trifluoroethylsulfonyl
group (-SO2CH2CFs3). The strategic value of this molecule in synthetic programs stems from the
distinct and complementary functionalities of its substituents.
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e The Aryl Bromide Handle: The bromine atom serves as a versatile and reactive site for a
wide array of metal-catalyzed cross-coupling reactions. It is an ideal precursor for forming
new carbon-carbon (e.g., Suzuki-Miyaura coupling) and carbon-nitrogen (e.g., Buchwald-
Hartwig amination) bonds, which are fundamental transformations in the construction of
pharmaceutical agents and functional materials.[1][2] The reactivity of aryl bromides is often
considered a favorable balance between the high reactivity (and cost) of aryl iodides and the
lower reactivity of aryl chlorides.[2]

o The Trifluoroethyl Sulfone Moiety: This functional group imparts several desirable properties
to the molecule and its derivatives. The sulfonyl group is a strong electron-withdrawing
group, which influences the electronic properties of the aromatic ring, facilitating reactions
like nucleophilic aromatic substitution under certain conditions and modulating the reactivity
of the aryl bromide.[3] Furthermore, sulfonyl groups are metabolically stable and can act as
hydrogen bond acceptors, enhancing interactions with biological targets like proteins.[3] The
incorporation of fluorine, particularly as a trifluoroethyl group, is a well-established strategy in
medicinal chemistry to improve pharmacokinetic properties such as metabolic stability,
lipophilicity, and binding affinity.[4][5]

The combination of these features makes 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
a powerful scaffold for generating libraries of novel compounds in drug discovery and for
creating specialized organic materials.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its
properties can be reliably predicted based on its structure and comparison with closely related
analogs like 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene (CAS 312-20-9).
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Predicted Value /

Rationale & Comparative

Property ..

Characteristic Data

CAS Number 426666-41-9 N/A
Derived from chemical

Molecular Formula CsHeBrrFs02S
structure.

Calculated from the atomic

Molecular Weight 303.10 g/mol weights of its constituent
elements.

Similar to analogs like 1-
) ) ) bromo-4-

Appearance White to off-white solid ]
((trifluoromethyl)sulfonyl)benze
ne.[6]

_ _ Based on experimental data

Melting Point 105-109 °C ) -
for this specific compound.

Soluble in common organic Expected behavior for a non-

Solubility solvents (DCM, THF, Ethyl polar, halogenated aromatic

Acetate); Insoluble in water. compound.
The strong electron-
Aromatic protons expected as withdrawing sulfone group
'H NMR two doublets (~7.8-8.1 ppm); shifts aromatic protons
Methylene protons as a quartet  downfield. The methylene
(~3.8-4.2 ppm). protons are split by the
adjacent CFs group.
] ) Typical chemical shift for a CFs
A triplet in the range of -60 to ]
19F NMR group adjacent to a methylene
-75 ppm.
group.
Aromatic carbons (~125-145
ppm); Methylene carbon (~55- Standard ranges for
13C NMR 65 ppm, quartet due to C-F substituted benzene rings and

coupling); CFs carbon (~123
ppm, quartet).

fluorinated alkyl chains.
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Proposed Synthesis Pathway

A robust and logical synthesis of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene can be
achieved via a two-step sequence involving S-alkylation followed by oxidation. This method
offers high yields and utilizes readily available starting materials.

Step 1: S-Alkylation
Step 2: Oxidation

m-CPBA (2.2 eq)

CF3CH2I, K2CO3
DCM, 0°C to RT

4-Bromothiophenol Lcetan=HREATX 1-Bromo-4-((2,2,2-trifluoroethyl)thio)benzene

1-Bromo-4-((2,2,2-trifluoroethyl)
sulfonyl)benzene (Final Product)

Ar-Br +

R-B(OH)2 Hase

Oxidative
Addition

Ar-Pd(I)(Br)L2
Transmetalation
Ar-Pd(IN(R)L2

Ar-R

Reductive
limination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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